molecular formula C14H12ClNO2 B1682398 Tolfenamic acid CAS No. 13710-19-5

Tolfenamic acid

Cat. No. B1682398
CAS RN: 13710-19-5
M. Wt: 261.7 g/mol
InChI Key: YEZNLOUZAIOMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolfenamic acid, with the formula N-(2-methyl-3-chlorphenyl)-anthranilic acid, is a nonsteroidal anti-inflammatory agent . It was discovered by scientists at Medica Pharmaceutical Company in Finland . It is used in the UK as a treatment for migraine under the name of Clotam . In the US, it presents a Status class I by the FDA . By the European Medicine Agency, it was granted in 2016 with the status of orphan for the treatment of supranuclear palsy .


Synthesis Analysis

A tolfenamic acid solid lipid nanoparticle (TA-SLN) suspension was prepared by a hot melt–emulsification ultrasonication method to improve the sustained release and bioavailability of TA . The synthesis method comprises the following steps: adding o-chlorobenzoic acid and alkali metal hydroxide into methyl isobutyl ketone; heating and raising temperature for reaction; adding 3-chloro-2-methylaniline, an acid-binding agent and a catalyst into mixture; heating to react; performing extraction, acidification and filtration to obtain a tolfenamic acid rough product; and recrystalizing the rough product to obtain the tolfenamic acid refined product .


Molecular Structure Analysis

Tolfenamic acid is an aminobenzoic acid that is anthranilic acid in which one of the hydrogens attached to the nitrogen is replaced by a 3-chloro-2-methylphenyl group . It is demonstrated to have at least five polymorphs . A new polymorph of Tolfenamic acid, form IX, was unexpectedly crystallised from isopropanol at low temperatures .


Chemical Reactions Analysis

A relatively simple, rapid, accurate, precise, economical, robust, and stability-indicating RP-HPLC method has been developed to determine Tolfenamic acid in pure and tablet dosage forms . The mobile phase used for the analysis was acetonitrile and water (90:10, v/v) at pH 2.5 .


Physical And Chemical Properties Analysis

The encapsulation efficiency (EE), loading capacity (LC), particle size, polydispersity index (PDI), and zeta potential of the Tolfenamic acid solid lipid nanoparticle (TA-SLN) suspension were 82.50 ± 0.63%, 25.13 ± 0.28%, 492 ± 6.51 nm, 0.309 ± 0.02 and −21.7 ± 0.51 mV, respectively . The TA-SLN suspension was characterized by dynamic light scattering (DLS), fluorescence microscopy (FM), scanning electron microscopy (SEM), differential scanning calorimetry (DSC), and Fourier transform infrared (FT-IR) spectroscopy .

Scientific Research Applications

1. Migraine Treatment

Tolfenamic acid, a non-steroidal anti-inflammatory drug, has been studied for its efficacy in treating migraines. In a comparative study with ergotamine, it was found to be equally effective in reducing the duration and intensity of migraine attacks, with fewer side effects like nausea, making it a preferred choice for some patients (Hakkarainen et al., 1979). Additionally, tolfenamic acid has been evaluated in combination with caffeine and metoclopramide for migraine treatment, demonstrating effectiveness in acute migraine management (Tokola et al., 1984).

2. Cancer Research

Recent studies have identified tolfenamic acid's potential anti-cancer properties. It has been shown to alter the expression of genes related to cancer hallmarks, including apoptosis, growth arrest, angiogenesis, and metastasis. Tolfenamic acid targets multiple oncogenic or tumor suppressive signaling pathways in various types of cancer models (Feldman et al., 2018). For example, it exhibited apoptotic effects in androgen receptor-independent prostate cancer cell models, suggesting a broader scope of application in cancer treatment (Choi et al., 2011).

3. Neurodegenerative Diseases

Tolfenamic acid has been explored for its neuroprotective properties in Alzheimer's and Huntington's disease models. It has shown potential in improving cognitive functions in Alzheimer's disease mice by reducing levels of amyloid precursor protein and amyloid beta, key factors in Alzheimer's pathology (Subaiea et al., 2013). Similarly, in Huntington's disease models, tolfenamic acid improved motor coordination and memory function, suggesting its utility in treating neurodegenerative disorders (Liu et al., 2019).

4. Anti-Inflammatory Action

The anti-inflammatory properties of tolfenamic acid have been extensively studied, particularly its effect on prostaglandin biosynthesis. It effectively inhibits the conversion of arachidonic acid to prostaglandin E2, a process integral to inflammation (Lindén et al., 1976). This mechanism underlines its effectiveness in treating conditions like rheumatoid arthritis and other inflammatory disorders.

5. Pharmacokinetics and Formulation Studies

Research has also focused on the pharmacokinetics of tolfenamic acid, including its absorption and metabolism. Studies have investigated its absorption in combination with caffeine during migraine attacks and its metabolism to form various metabolites (Tokola Ra, 1985). Additionally, formulations for topical administration have been explored, aiding in its application for various therapeutic purposes (Cafaggi et al., 2003).

Safety And Hazards

Tolfenamic acid is toxic if swallowed . It is advised to avoid dust formation, contact with eyes, skin, or clothing, and to not breathe (dust, vapor, mist, gas) or ingest . If swallowed, immediate medical assistance is required .

Future Directions

New tolfenamic acid derivatives containing hydrazine-1-carbothioamide and 1,3,4-oxadiazole moieties targeting VEGFR have been synthesized . These derivatives have shown potential as VEGFR-2 tyrosine kinase inhibitors . This suggests that tolfenamic acid and its derivatives could have potential therapeutic applications for conditions like Alzheimer’s Disease and related disorders .

properties

IUPAC Name

2-(3-chloro-2-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZNLOUZAIOMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045409
Record name Tolfenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tolfenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Tolfenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Tolfenamic acid inhibits the biosynthesis of prostaglandins, and it also presents inhibitory actions on the prostaglandin receptors. As commonly thought, the mechanism of action of tolfenamic acid is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion and action and thus, to exert its anti-inflammatory and pain-blocking action. Nonetheless, some report currently indicates that tolfenamic acid inhibits leukotriene B4 chemotaxis of human polymorphonuclear leukocytes leading to an inhibition of even 25% of the chemotactic response. This activity is a not ligand specific additional anti-inflammatory mechanism of tolfenamic acid.
Record name Tolfenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tolfenamic acid

CAS RN

13710-19-5
Record name Tolfenamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13710-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolfenamic acid [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013710195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolfenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tolfenamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolfenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolfenamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G943U18KM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tolfenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207ºC, 207 - 207.5 °C
Record name Tolfenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09216
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolfenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolfenamic acid
Reactant of Route 2
Reactant of Route 2
Tolfenamic acid
Reactant of Route 3
Reactant of Route 3
Tolfenamic acid
Reactant of Route 4
Reactant of Route 4
Tolfenamic acid
Reactant of Route 5
Reactant of Route 5
Tolfenamic acid
Reactant of Route 6
Reactant of Route 6
Tolfenamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.